Phenyl p-tolyl sulfone

Organometallic Synthesis Regioselectivity Directed Metalation

Symmetrical diaryl sulfones often produce undesired product mixtures in regioselective synthesis. Phenyl p-tolyl sulfone (CAS 640-57-3) resolves this via its asymmetric phenyl/p-tolyl architecture: • Enables predictable regioselective metalation-methyl-directed lithiation unattainable with symmetrical analogs • Serves as certified reference standard for p-TsOH impurity profiling (HPLC/GC) ≥98% purity (GC); ambient storage & shipping.

Molecular Formula C13H12O2S
Molecular Weight 232.3 g/mol
CAS No. 640-57-3
Cat. No. B1345458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl p-tolyl sulfone
CAS640-57-3
Molecular FormulaC13H12O2S
Molecular Weight232.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H12O2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyYBRXHRWLEFCFEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl p-Tolyl Sulfone (CAS 640-57-3): A Strategic Asymmetric Diaryl Sulfone Intermediate


Phenyl p-tolyl sulfone (4-methyldiphenyl sulfone, CAS 640-57-3) is an asymmetric diaryl sulfone characterized by a sulfonyl group bridging a phenyl and a p-tolyl moiety. With a molecular weight of 232.30 g/mol and a defined melting point of 125-125.5 °C [1], it belongs to a compound class noted for high thermal and chemical stability derived from the polar S=O bonds [2]. Its asymmetry imparts distinct reactivity and physicochemical properties, differentiating it from symmetrical analogs like diphenyl sulfone and di-p-tolyl sulfone in both research and industrial contexts.

Why Phenyl p-Tolyl Sulfone Cannot Be Replaced by Generic Diaryl Sulfone Analogs


While all diaryl sulfones share a common core structure, substitution pattern dramatically influences their performance. A direct substitution with a symmetrical analog like diphenyl sulfone or di-p-tolyl sulfone is not functionally equivalent. As demonstrated in acid-catalyzed cleavage studies, the presence and type of substituents directly alter reaction kinetics and activation energy [1]. More specifically, the asymmetry of phenyl p-tolyl sulfone dictates the regioselectivity of key reactions like metalation, leading to a distinct product distribution not observed with its symmetrical counterparts [2]. For procurement, this means that using a generic diaryl sulfone will not provide the same reactivity profile or synthetic outcome.

Quantitative Evidence for Phenyl p-Tolyl Sulfone Differentiation


Asymmetric Phenyl p-Tolyl Sulfone vs. Symmetric Diaryl Sulfones: Regioselectivity in Metalation

The asymmetry of phenyl p-tolyl sulfone provides a unique regioselective advantage in metalation reactions. When reacted with n-butyllithium, metalation occurs with a slight preference for the 0'-position over the ortho o-position on the phenyl ring [1]. This defined regioselectivity is a direct consequence of the molecule's asymmetry and is not possible with symmetrical analogs like diphenyl sulfone, which would yield a complex mixture, or di-p-tolyl sulfone, which would only offer a single, symmetrical site.

Organometallic Synthesis Regioselectivity Directed Metalation

Phenyl p-Tolyl Sulfone as an Authentic Impurity Standard in p-Toluenesulfonic Acid Production

Phenyl p-tolyl sulfone is a known impurity in p-toluenesulfonic acid (p-TsOH) . Its identity is confirmed by its distinct chemical structure and CAS number . Unlike theoretical impurities or generic analogs, its precise quantification using this compound as an authentic standard is essential for rigorous quality control in pharmaceutical and fine chemical manufacturing.

Analytical Chemistry Quality Control Impurity Profiling

Differentiated Reactivity in Condensation Reactions: Phenyl o-Tolyl vs. Phenyl p-Tolyl Sulfone

The position of the methyl group on the tolyl ring (ortho vs. para) critically impacts reactivity. In condensations via sodio salts, ionization of phenyl o-tolyl sulfone occurs more slowly than that of the para isomer (phenyl p-tolyl sulfone) [1]. This kinetic difference is a direct consequence of the isomeric substitution pattern, highlighting the non-interchangeable nature of these two closely related compounds in synthetic applications.

Reaction Kinetics Organic Synthesis Structure-Activity Relationship

Primary Applications of Phenyl p-Tolyl Sulfone (CAS 640-57-3) in Research & Industry


A Key Intermediate for Selective Organic Synthesis

Phenyl p-tolyl sulfone is primarily utilized as a versatile building block in organic synthesis. Its distinct advantage lies in the regioselectivity offered by its asymmetric structure, allowing for controlled functionalization in multi-step syntheses of complex molecules, including active pharmaceutical ingredients (APIs) and advanced materials [1].

Certified Impurity Standard for Analytical Quality Control

As a known impurity in the production of p-toluenesulfonic acid (p-TsOH), phenyl p-tolyl sulfone is procured as a certified reference standard. It is essential for developing and validating analytical methods (e.g., HPLC, GC) used to monitor and control impurity levels in commercial p-TsOH batches, a critical process in the pharmaceutical and fine chemical industries .

Model Substrate for Studying Substituent Effects on Sulfone Reactivity

This compound serves as a valuable model substrate in physical organic chemistry to investigate how substitution patterns (asymmetric vs. symmetric) and methyl group position (para vs. ortho) affect reaction mechanisms and kinetics. Studies on metalation and acid-catalyzed cleavage of this compound provide fundamental insights into the behavior of the broader diaryl sulfone class [2].

Technical Documentation Hub

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